molecular formula C21H33BN2O2 B2606883 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1430845-70-7

1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2606883
CAS No.: 1430845-70-7
M. Wt: 356.32
InChI Key: XNIJJGBXXBCFFI-IWGXEIINSA-N
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Description

1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a useful research compound. Its molecular formula is C21H33BN2O2 and its molecular weight is 356.32. The purity is usually 95%.
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Biological Activity

The compound 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is an adamantane-based derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : 1-(((3R,5R,7R)-adamantan-1-yl)methyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
  • Molecular Formula : C21H33BN2O2
  • InChI Key : XNIJJGBXXBCFFI-UHFFFAOYSA-N

Structural Insights

The presence of the adamantane moiety contributes to the compound's lipophilicity and potential interactions with biological targets. The dioxaborolane group may enhance its stability and solubility in biological systems.

Research indicates that adamantane derivatives exhibit a variety of biological activities, including:

  • Enzyme Inhibition : Some studies suggest that compounds similar to this pyrazole derivative may inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders like obesity and diabetes .
  • Kinase Inhibition : The compound's structure suggests potential activity against various kinases, which play crucial roles in cell signaling pathways involved in cancer progression .

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Anti-diabetic Agents : By inhibiting 11β-HSD1, the compound may help regulate glucose metabolism and improve insulin sensitivity .
  • Cancer Therapy : Given the structural similarities to known kinase inhibitors, further exploration could reveal efficacy in treating various cancers by targeting specific oncogenic pathways .

Case Studies and Experimental Data

Recent studies have explored the biological activity of adamantane derivatives. For instance:

  • In Vivo Studies : Research demonstrated that adamantane-linked compounds effectively reduced blood glucose levels in diabetic models through enzyme inhibition .
  • In Vitro Assays : Compounds similar to this pyrazole have shown promising results in inhibiting cancer cell proliferation in laboratory settings by targeting specific kinases involved in tumor growth .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this pyrazole derivative:

Compound NameEnzyme TargetBiological ActivityReference
Adamantane Derivative A11β-HSD1Anti-diabetic
Adamantane Derivative BVarious KinasesAnti-cancer
1-(Adamantan-1-ylmethyl)-5-methyl...Potentially MultipleMetabolic RegulationCurrent Study

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(Adamantan-1-ylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is C21H33BN2O2. Its structure includes an adamantane moiety linked to a pyrazole ring and a boron-containing dioxaborolane substituent. This combination provides interesting reactivity patterns that can be exploited in various chemical reactions and biological applications.

Medicinal Chemistry Applications

Anticancer Activity
Research has shown that pyrazole derivatives possess significant anticancer properties. For instance, studies indicate that compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The incorporation of the adamantane structure may enhance these properties due to its ability to improve bioavailability and target specificity .

Antimicrobial Properties
The compound is also being investigated for its antimicrobial potential. Pyrazole derivatives have been reported to exhibit antibacterial and antifungal activities. The specific structure of this compound may contribute to enhanced interaction with microbial targets .

Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound could act as an inhibitor for enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which plays a role in metabolic disorders like obesity and diabetes. The adamantane group may facilitate binding to the enzyme's active site due to its hydrophobic characteristics .

Material Science Applications

Organoboron Chemistry
The presence of the boron atom in the dioxaborolane group opens avenues for applications in organoboron chemistry. This compound can serve as a precursor for the synthesis of boron-containing polymers or materials with unique electronic properties .

Fluorescent Materials
Compounds with boron-containing units are often explored for their photophysical properties. The potential application of this compound in creating fluorescent materials could lead to advancements in optoelectronic devices .

Case Studies

StudyFocusFindings
Al-Wahaibi et al. (2022)Anticancer ActivityIdentified structural analogs with potent cytotoxic effects against MCF-7 and HCT-116 cell lines .
Singh et al. (2020)Antimicrobial PropertiesDemonstrated significant antibacterial activity of pyrazole derivatives .
PMC6471749 (2019)Synthesis MethodsDeveloped efficient synthesis routes for related pyrazole compounds with promising biological activities .

Properties

IUPAC Name

1-(1-adamantylmethyl)-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O2/c1-14-18(22-25-19(2,3)20(4,5)26-22)12-23-24(14)13-21-9-15-6-16(10-21)8-17(7-15)11-21/h12,15-17H,6-11,13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNIJJGBXXBCFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)CC34CC5CC(C3)CC(C5)C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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